(e)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-phenethylhex-4-enamide
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Overview
Description
The compound (e)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-phenethylhex-4-enamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxy, methoxy, and methyl-substituted isobenzofuran moiety, along with a phenethylhexenamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-phenethylhex-4-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the isobenzofuran moiety: This can be achieved through a series of reactions including Friedel-Crafts acylation, followed by cyclization and functional group modifications.
Introduction of the phenethylhexenamide chain: This step involves the coupling of the isobenzofuran intermediate with a phenethylhexenamide precursor under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound (e)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-phenethylhex-4-enamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups in the isobenzofuran moiety can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s potential bioactivity can be explored. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (e)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-phenethylhex-4-enamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(e)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide: Lacks the phenethyl group, which may affect its bioactivity and chemical properties.
(e)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-phenethylhexanamide: Lacks the double bond in the hexenamide chain, which may influence its reactivity and interactions.
Uniqueness
The presence of both the isobenzofuran moiety and the phenethylhexenamide chain in (e)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-phenethylhex-4-enamide makes it unique. This combination of structural features can lead to distinct chemical reactivity and potential bioactivity, setting it apart from similar compounds.
Properties
Molecular Formula |
C25H29NO5 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(2-phenylethyl)hex-4-enamide |
InChI |
InChI=1S/C25H29NO5/c1-16(10-12-21(27)26-14-13-18-7-5-4-6-8-18)9-11-19-23(28)22-20(15-31-25(22)29)17(2)24(19)30-3/h4-9,28H,10-15H2,1-3H3,(H,26,27)/b16-9+ |
InChI Key |
ZQMFMTWZEAZXMU-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCC3=CC=CC=C3)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCC3=CC=CC=C3)O |
Origin of Product |
United States |
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